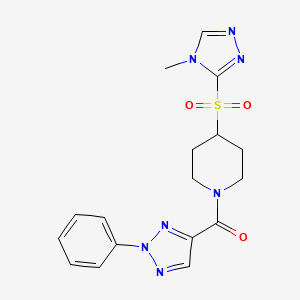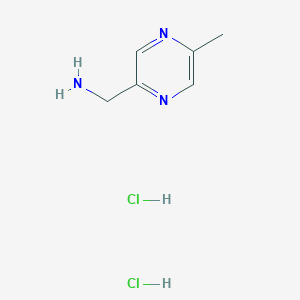
1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H11Cl2N3. It is a derivative of pyrazine, featuring a methyl group at the 5-position and an amine group attached to a methylene bridge. This compound is often used in various scientific research applications due to its unique structure and potential therapeutic properties .
Preparation Methods
The synthesis of 1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the pyrazine ring, followed by the introduction of the methyl group at the 5-position. The amine group is then attached via a methylene bridge.
Industrial Production Methods: Industrial production methods often involve optimizing the synthetic route to maximize yield and purity.
Chemical Reactions Analysis
1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-(5-Methylpyrazin-2-yl)methanamine dihydrochloride can be compared with other similar compounds:
Properties
IUPAC Name |
(5-methylpyrazin-2-yl)methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH/c1-5-3-9-6(2-7)4-8-5;;/h3-4H,2,7H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSQRJPODOXGGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2H-1,3-benzodioxol-5-yl)-2-[2-(methylsulfanyl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2930944.png)
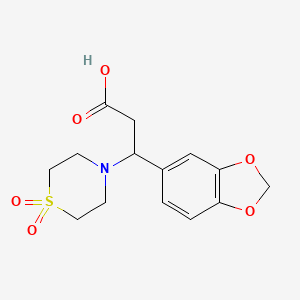
![(E)-N-[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2930947.png)
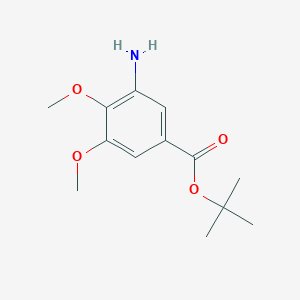

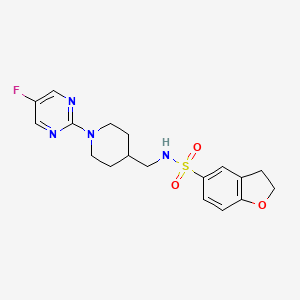
![4-[5-(Difluoromethyl)-2-methylimidazol-1-yl]benzoic acid](/img/structure/B2930952.png)

![2-({[(5-BROMOFURAN-2-YL)FORMAMIDO]METHANETHIOYL}AMINO)BENZAMIDE](/img/structure/B2930958.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B2930959.png)
![6-butyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2930960.png)
